molecular formula C14H17N3O4 B2419446 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid CAS No. 1031807-35-8

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Cat. No.: B2419446
CAS No.: 1031807-35-8
M. Wt: 291.307
InChI Key: GOBHRPIYQOJJFE-UHFFFAOYSA-N
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Description

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a cyano group, an anilino group, a hydroxypropylamino group, and a butanoic acid moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHRPIYQOJJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target molecule features a 4-oxobutanoic acid backbone substituted with 2-cyanoanilino and 3-hydroxypropylamino groups at positions 4 and 2, respectively. Retrosynthetic analysis suggests two primary disconnections:

  • Amide bond formation between 4-oxobutanoic acid and 2-cyanoaniline.
  • Nucleophilic substitution or reductive amination to introduce the 3-hydroxypropylamino moiety.

Key intermediates include:

  • 4-Oxo-2-(protected amino)butanoic acid : Synthesized via hydroxylamine-mediated ring-opening of succinic anhydride.
  • 2-Cyanoaniline : Commercially available or prepared via nitration followed by cyanation.

Preparation of 4-Oxobutanoic Acid Intermediates

Succinic Anhydride Derivatization

The core 4-oxobutanoic acid structure is typically derived from succinic anhydride. A representative protocol involves:

  • Reaction with O-Benzylhydroxylamine :
    • Succinic anhydride (5.0 g, 0.05 mol) is refluxed with O-benzylhydroxylamine (6.3 g, 0.05 mol) in benzene, yielding N-benzyloxysuccinamic acid (68.2% yield).
    • Conditions : Benzene, reflux, 2 hours.
    • Purification : Recrystallization from benzene-methyl ethyl ketone (1:1).
  • Hydrogenolytic Deprotection :
    • N-Benzyloxysuccinamic acid (4.3 g, 0.0193 mol) is hydrogenated over Pd/C in methyl ethyl ketone, yielding succinomonohydroxamic acid (56.7% yield).
    • Conditions : H₂ (1 atm), 25°C, 12 hours.

Alternative Routes via Halogenated Intermediates

Patent CN1014408B describes the synthesis of 4-chloro-2-methoxyimino-3-oxobutanoate esters, which can be hydrolyzed to 4-oxobutanoic acid derivatives. For example:

  • Methyl 4-chloro-2-methoxyimino-3-oxobutanoate is prepared via Claisen condensation, followed by oximation (yield: 72–78%).

Introduction of the 2-Cyanoanilino Group

Amide Coupling Strategies

The 2-cyanoanilino moiety is introduced via amide bond formation using activated esters or acyl chlorides:

Protocol from PMC6273168:
  • Activation of 4-Oxobutanoic Acid :

    • The acid (1.0 eq) is treated with thionyl chloride (8 mL) to form the acyl chloride.
    • Conditions : Reflux, 1 hour, dichloromethane solvent.
  • Coupling with 2-Cyanoaniline :

    • The acyl chloride is reacted with 2-cyanoaniline (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 1.5 eq).
    • Conditions : 0°C to room temperature, 2 hours.
    • Yield : 65–78% after column chromatography (SiO₂, hexane/ethyl acetate).
Comparative Data: Coupling Reagents
Reagent Solvent Temperature Yield (%) Purity (%)
Thionyl chloride DCM Reflux 78 95
EDCl/HOBt DMF 25°C 65 90
HATU DCM 0°C 72 97

Functionalization with 3-Hydroxypropylamino

Reductive Amination

The 3-hydroxypropylamino group is introduced via reductive amination of a ketone intermediate:

  • Formation of Ketone Intermediate :
    • 4-Oxo-2-(2-cyanoanilino)butanoic acid is treated with 3-aminopropanol (1.5 eq) in methanol.
    • Conditions : 60°C, 6 hours.
  • Sodium Cyanoborohydride Reduction :
    • NaBH₃CN (1.2 eq) is added to the reaction mixture.
    • Yield : 62% after purification via ion-exchange chromatography.

Mitsunobu Reaction

Alternative method using the Mitsunobu reaction for stereochemical control:

  • Reactants : 4-Oxo-2-(2-cyanoanilino)butanoic acid, 3-hydroxypropan-1-amine, DIAD, PPh₃.
  • Conditions : THF, 0°C to room temperature, 12 hours.
  • Yield : 58%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield Improvement (%)
Amide coupling DCM 0°C +15
Reductive amination Methanol 60°C +20

Catalytic Enhancements

  • Pd/C Hydrogenation : Increases deprotection efficiency by 30% compared to PtO₂.
  • Siloxane Protecting Groups : Use of 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS) improves intermediate stability.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Di-amination at position 2.
    • Solution : Use of bulky siloxane protectors (CIPS) to block undesired sites.
  • Low Coupling Efficiency :

    • Issue : Poor solubility of 2-cyanoaniline in nonpolar solvents.
    • Solution : Switch to DMF or DMSO for homogeneous mixing.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid: shares similarities with other compounds containing cyano, anilino, hydroxypropylamino, and butanoic acid groups.

    Examples: 4-(2-Cyanoanilino)-2-(3-hydroxyethylamino)-4-oxobutanoic acid, 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxopentanoic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Biological Activity

Chemical Structure and Properties

The structure of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol

This compound features a cyano group, an aniline derivative, and a hydroxypropylamino moiety, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, the antioxidant capacity can be assessed using various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay. These assays measure the ability of a compound to scavenge free radicals and reduce oxidative stress.

2. Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor, particularly against various enzymes involved in metabolic pathways. Studies have shown that related compounds inhibit key enzymes such as:

  • Cholinesterase
  • Tyrosinase
  • Amylase
  • Glucosidase

These activities are crucial in managing conditions like diabetes and neurodegenerative diseases.

3. Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties, particularly against pancreatic cancer cell lines (e.g., PANC-1). The mechanism involves inducing apoptotic signaling pathways, which lead to programmed cell death in cancer cells. Molecular docking studies further support these findings by predicting strong interactions between the compound and target proteins involved in cancer progression.

Case Studies

  • Antioxidant Properties : A study conducted on similar oxobutanoic acid derivatives revealed significant antioxidant activity, with IC50 values indicating effective free radical scavenging abilities.
  • Enzyme Inhibition : Another investigation highlighted the inhibition of glucosidase by related compounds, suggesting potential applications in diabetes management.
  • Anticancer Activity : Research on PANC-1 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

Data Table

Biological ActivityAssay MethodResult
AntioxidantCUPRACSignificant scavenging ability
Enzyme InhibitionGlucosidase InhibitionIC50 = 25 µM
AnticancerPANC-1 Cell LineDecreased viability by 60% at 50 µM

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized to improve yield? A:

  • Key Steps :
    • Intermediate Formation : React 2-cyanophenylamine precursors with cyanogen bromide under controlled pH (7–8) and temperature (25–30°C) to form the cyanoanilino intermediate .
    • Coupling Reaction : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the intermediate with 3-hydroxypropylamine. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2) are critical to minimize side reactions .
  • Optimization :
    • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to track intermediates.
    • Adjust reaction time (12–24 hrs) and temperature (40–60°C) to balance yield (60–75%) and purity (>95%) .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks? A:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The hydroxypropylamino group’s orientation and hydrogen bonding with the oxobutanoic acid moiety can be resolved via high-resolution data (≤1.0 Å) .
  • NMR Analysis :
    • 1H-NMR : Assign peaks for the cyanoanilino NH (δ 10.2–10.5 ppm) and hydroxypropylamino OH (δ 1.5–2.0 ppm) using 2D COSY and HSQC .
    • 13C-NMR : Confirm the oxobutanoic acid carbonyl at ~175 ppm and cyano group at ~115 ppm .

Biological Activity and Assay Design

Q: What methodological approaches are used to evaluate this compound’s bioactivity, and how do structural modifications influence efficacy? A:

  • In Vitro Assays :
    • Cancer Cell Lines : Test cytotoxicity (e.g., MCF-7, IC50 ~25 µM) via MTT assays. Structural analogs with chloro or methyl substitutions show enhanced activity due to increased lipophilicity .
    • Enzyme Inhibition : Use fluorescence polarization to study binding to kinases or proteases. The hydroxypropylamino group’s hydrogen-bonding capacity is critical for target engagement .
  • SAR Insights :
    • Replacing the cyano group with halogens (e.g., Cl) improves membrane permeability but reduces solubility .

Advanced Data Contradictions

Q: How should researchers address discrepancies between computational predictions and experimental spectral data? A:

  • Case Example : DFT-calculated IR spectra may overestimate C=O stretching frequencies (1750 cm⁻¹ predicted vs. 1720 cm⁻¹ observed).
  • Resolution Strategies :
    • Validate computational models (e.g., Gaussian 16) with solvent corrections (PCM for DMSO) .
    • Use Raman spectroscopy to cross-verify vibrational modes, particularly for the oxobutanoic acid moiety .

Solubility and Formulation Challenges

Q: What methods improve the aqueous solubility of this compound for in vivo studies? A:

  • Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt (solubility >10 mg/mL in PBS) .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance bioavailability without altering stability .

Computational Modeling Applications

Q: How can molecular docking elucidate interactions between this compound and biological targets? A:

  • Protocol :
    • Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB: 1M17) and optimize protonation states with PROPKA .
    • Docking : Use AutoDock Vina to simulate binding poses. The cyanoanilino group shows π-π stacking with Phe723, while the hydroxypropylamino group forms hydrogen bonds with Asp831 .
  • Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC50 values .

Analytical Method Development

Q: How can researchers validate purity and stability under varying storage conditions? A:

  • Stability Testing :
    • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the cyano group to amide) at 4°C vs. RT over 30 days .
    • Forced Degradation : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify labile functional groups .

Structural Analog Comparisons

Q: What lessons can be drawn from analogs like 4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid? A:

  • Key Differences :
    • Chloro-substituted analogs exhibit higher logP (2.5 vs. 1.8) but lower solubility.
    • Ethyl vs. propyl amino chains alter conformational flexibility, impacting target selectivity .
  • Synthesis Cross-Application : EDCI-mediated coupling and cyanogen bromide intermediates are transferable across analogs .

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